(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride
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Overview
Description
(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a chiral compound with a cyclobutane ring structure. It is a derivative of cyclobutanol, where an aminomethyl group is attached to the second carbon of the cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of Cyclobutanone: Cyclobutanone can be synthesized through the oxidation of cyclobutanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reductive Amination: The cyclobutanone is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to introduce the aminomethyl group. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Aminocyclobutane derivatives.
Substitution: N-substituted cyclobutanol derivatives.
Scientific Research Applications
(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclobutane ring provides a rigid framework that can enhance binding specificity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
(1R,2S)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
Cyclopentanol: A five-membered ring analog with different steric and electronic properties.
Uniqueness
(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying chiral interactions in biological systems.
Properties
Molecular Formula |
C5H12ClNO |
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Molecular Weight |
137.61 g/mol |
IUPAC Name |
(1S,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
InChI Key |
PFPIBECRKHFOJR-JBUOLDKXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1CN)O.Cl |
Canonical SMILES |
C1CC(C1CN)O.Cl |
Origin of Product |
United States |
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